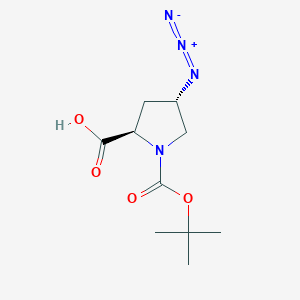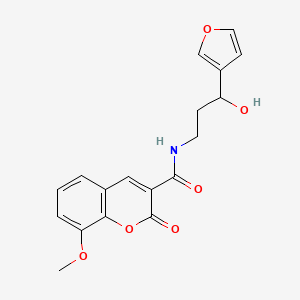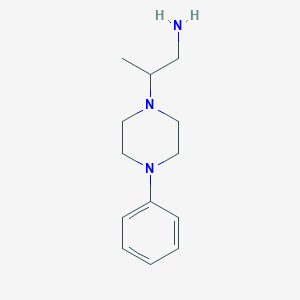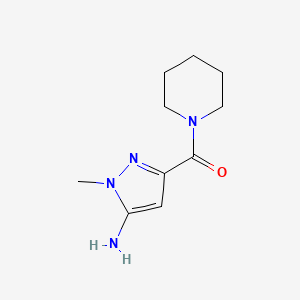
(4S)-1-(叔丁氧羰基)-4-叠氮基-D-脯氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is often used to protect amines in the synthesis of various compounds, including peptides and other organic molecules .
Chemical Reactions Analysis
The Boc group can be removed from the molecule using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is often a key step in the synthesis of complex organic molecules .作用机制
Target of Action
The tert-butoxycarbonyl group is known to serve as a protecting group in synthetic organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of this compound is likely related to its tert-butoxycarbonyl group. This group is introduced into a molecule to protect a functional group during a chemical reaction . After the reaction, the tert-butoxycarbonyl group can be removed, revealing the original functional group . This allows for more complex molecules to be synthesized without unwanted side reactions .
Biochemical Pathways
The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including those involved in various biochemical pathways .
Pharmacokinetics
The tert-butoxycarbonyl group is known to be stable under a variety of conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can protect a functional group from reacting under conditions where it would otherwise do so . This can allow for more selective and controlled chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the tert-butoxycarbonyl group can be affected by the presence of certain reagents or under certain conditions . Additionally, the efficiency of the compound’s action can be improved using flow microreactor systems .
实验室实验的优点和局限性
One advantage of using (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline in lab experiments is its specificity. It can be used to label specific amino acids in proteins, which allows researchers to study the interactions between proteins. However, one limitation is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research involving (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline. One direction is to study its use in the development of new drugs for the treatment of cancer and other diseases. Another direction is to study its use in the development of new tools for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline.
合成方法
The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline involves the reaction of tert-butyl carbamate with proline. The reaction is carried out in the presence of a catalyst such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction produces (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline, which is then converted to (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline using sodium azide.
科学研究应用
叔丁氧羰基(Boc)氨基酸的脱保护
该化合物用于在高温下脱除叔丁氧羰基(Boc)氨基酸和肽的保护基团 . 该方法使用热稳定的离子液体,已被证明是快速有效的 .
水溶性极性有机分子的萃取
该化合物已被用于利用离子液体萃取水溶性极性有机分子 . 该方法已显示出良好的效果,并扩展了此类萃取的可能性 .
抗HCV药物维帕他韦的合成
该化合物是抗HCV药物维帕他韦合成中的重要中间体 . 已开发出一种有效的方法,用于从混合的(2S,4S)-TBMP和(2S,4R)-1-(叔丁氧羰基)-4-(甲氧甲基)吡咯烷-2-羧酸((2S,4R)-TBMP)中分离手性(2S,4S)-1-(叔丁氧羰基)-4-(甲氧甲基)吡咯烷-2-羧酸((2S,4S)-TBMP) .
绿色制造
该化合物已用于手性分离的绿色制造设计和工艺研究 . 该方法消除了对盐析和解离过程以及多种有机溶剂与水的需求 .
提高收率和效率
这种新的手性化合物分离方法表现出显着的收率提高17.4%,原子经济性(AE)提高43.3%,反应质量效率(RME)提高43.3%,以及工艺质量强度(PMI)大幅降低32.0 g g −1 .
工业化应用
安全和危害
属性
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)


![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)


![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)